![molecular formula C15H15N3O7S B2445349 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 868680-17-5](/img/structure/B2445349.png)
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-dimethylsulfamoyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis pathway for the compound involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxybenzylidene ethyl acetoacetate. This intermediate is then reacted with nitromethane to form 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, which is subsequently reacted with ammonium acetate to form the final product.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound include condensation, reaction with nitromethane, and reaction with ammonium acetate.Physical And Chemical Properties Analysis
The compound is slightly soluble in ethanol, methanol, and dimethyl sulfoxide, but insoluble in water. Other physical and chemical properties like melting point, boiling point, density are not specified in the available resources .Scientific Research Applications
Antimicrobial and Antioxidant Activities
A similar compound, 4-methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-substituted-phenyl-2H-1,3-thiazin-2-yl-amino) acetate, has been synthesized and evaluated for its antimicrobial and antioxidant activities . It’s possible that “6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-dimethylsulfamoyl)benzoate” might have similar properties.
Safety and Hazards
properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-(dimethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O7S/c1-9-8-12(13(18(21)22)14(19)16-9)25-15(20)10-4-6-11(7-5-10)26(23,24)17(2)3/h4-8H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIXYWXYMPEIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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